molecular formula C19H18N2O2S2 B11094387 N,N'-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide

N,N'-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide

Cat. No.: B11094387
M. Wt: 370.5 g/mol
InChI Key: QWWMENZYDRACRG-UHFFFAOYSA-N
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Description

N,N’-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzene ring substituted with three methyl groups at positions 2, 4, and 6, and two thiophene-2-carboxamide groups attached at the 1 and 3 positions. The presence of both benzene and thiophene rings in its structure makes it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2,4,6-trimethylbenzene, which is then subjected to a series of reactions to introduce the thiophene-2-carboxamide groups. The reaction conditions often include the use of catalysts, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the benzene and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N,N’-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(2,4,6-trimethylbenzene-1,3-diyl)dithiophene-2-carboxamide is unique due to the presence of both benzene and thiophene rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

N-[2,4,6-trimethyl-3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H18N2O2S2/c1-11-10-12(2)17(21-19(23)15-7-5-9-25-15)13(3)16(11)20-18(22)14-6-4-8-24-14/h4-10H,1-3H3,(H,20,22)(H,21,23)

InChI Key

QWWMENZYDRACRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C2=CC=CS2)C)NC(=O)C3=CC=CS3)C

Origin of Product

United States

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